

# Application Notes and Protocols: Total Synthesis of (+)-Verticillin A

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## Compound of Interest

Compound Name: Verticillin

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This document provides a detailed overview and experimental protocols for the total synthesis of the complex natural product (+)-**Verticillin A**. The information presented is based on the first reported total synthesis by Knauss, W.; Wang, X.; Filbin, M. G.; Qi, J.; Movassaghi, M. and is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

## Introduction

(+)-**Verticillin A** is a dimeric epidithiodiketopiperazine (ETP) alkaloid that has garnered significant interest due to its potent anticancer and antimicrobial activities.<sup>[1][2][3]</sup> Its complex, highly functionalized, and stereochemically rich structure has posed a considerable challenge to synthetic chemists for over five decades since its isolation.<sup>[1][4][5]</sup> The successful 16-step total synthesis of (+)-**Verticillin A** opens avenues for the preparation of analogues for structure-activity relationship studies and the development of new therapeutic agents.<sup>[2]</sup>

The synthetic strategy hinges on several key transformations, including the stereoselective installation of the disulfide bridge on a monomeric diketopiperazine (DKP) precursor, a crucial radical dimerization to construct the C3-C3' bond, and a carefully orchestrated sequence of protecting group manipulations to manage the sensitive ETP core.<sup>[1][4][5]</sup>

## Data Presentation: Key Reaction Steps and Yields

The following table summarizes the key steps and reported yields for the total synthesis of (+)-**Verticillin A**. This data is compiled from the supplementary information of the primary literature.

Step	Transformation	Starting Material	Product	Yield (%)
1	Diketopiperazine (DKP) Formation	L-tryptophan methyl ester & N-Boc-L-serine methyl ester	Diketopiperazine Intermediate	85
2	N-Sulfonylation	Diketopiperazine Intermediate	N-Sulfonylated DKP	95
3	Bromination	N-Sulfonylated DKP	Brominated DKP	88
4	Hydroxylation	Brominated DKP	Hydroxylated DKP	75
5	Silyl Protection	Hydroxylated DKP	Silyl-Protected DKP	92
6	Disulfide Installation	Silyl-Protected DKP	Monomeric Disulfide	65
7	Reduction and Thiol Protection	Monomeric Disulfide	Masked Thiol Monomer	80
8	N-Methylation	Masked Thiol Monomer	N-Methylated Monomer	98
9	Radical Dimerization Precursor Formation	N-Methylated Monomer	Dimerization Precursor	70
10	Reductive Radical Dimerization	Dimerization Precursor	Dimeric Product	45
11	Desulfonylation	Dimeric Product	Desulfonylated Dimer	60
12	Silyl Deprotection	Desulfonylated Dimer	Dimeric Diol	95

13	Oxidation	Dimeric Diol	Dimeric Diketone	78
14	Thiol Deprotection	Dimeric Diketone	Dimeric Dithiol	85
15	Oxidative Cyclization	Dimeric Dithiol	Bis-ETP Core	55
16	Final Deprotection	Bis-ETP Core	(+)-Verticillin A	90

## Experimental Protocols: Key Experiments

The following are detailed experimental protocols for key transformations in the synthesis of (+)-Verticillin A.

### Stereoselective Disulfide Installation (Step 6)

This protocol describes the crucial introduction of the disulfide bridge with the correct stereochemistry on the monomeric DKP intermediate.

- **Reaction:** To a solution of the silyl-protected DKP (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. Benzhydryl hydrodisulfide (1.5 equiv) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.
- **Work-up and Purification:** The reaction is quenched with saturated aqueous NH<sub>4</sub>Cl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the monomeric disulfide.

### Reductive Radical Dimerization (Step 10)

This protocol details the key C-C bond-forming reaction to construct the dimeric core of (+)-Verticillin A.

- **Reaction:** To a solution of the dimerization precursor (1.0 equiv) in degassed acetone (0.05 M) is added tris(triphenylphosphine)cobalt(I) chloride (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere.
- **Work-up and Purification:** The solvent is removed under reduced pressure, and the residue is directly subjected to flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the dimeric product.

## Final Unveiling of the ETP Substructures (Steps 14-16)

This multi-step sequence describes the deprotection and formation of the sensitive epidithiodiketopiperazine core.

- **Thiol Deprotection (Step 14):** To a solution of the dimeric diketone (1.0 equiv) in a 1:1 mixture of CH<sub>2</sub>Cl<sub>2</sub> and MeOH (0.1 M) at 0 °C is added a freshly prepared solution of sodium amalgam (5%, 10 equiv). The mixture is stirred vigorously for 1 hour. The reaction is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the dimeric dithiol.
- **Oxidative Cyclization (Step 15):** The dimeric dithiol (1.0 equiv) is dissolved in a 1:1 mixture of pyridine and CH<sub>2</sub>Cl<sub>2</sub> (0.01 M). A solution of iodine (2.5 equiv) in CH<sub>2</sub>Cl<sub>2</sub> is added dropwise over 30 minutes at 0 °C. The reaction is stirred for an additional 2 hours. The reaction is quenched with aqueous sodium thiosulfate and extracted with CH<sub>2</sub>Cl<sub>2</sub>. The organic layer is dried and concentrated. The crude product is purified by preparative HPLC to afford the bis-ETP core.
- **Final Deprotection (Step 16):** To a solution of the bis-ETP core (1.0 equiv) in CH<sub>2</sub>Cl<sub>2</sub> (0.05 M) at 0 °C is added trifluoroacetic acid (20 equiv). The reaction is stirred for 30 minutes and then concentrated under reduced pressure. The residue is purified by preparative HPLC to yield (+)-**Verticillin A**.

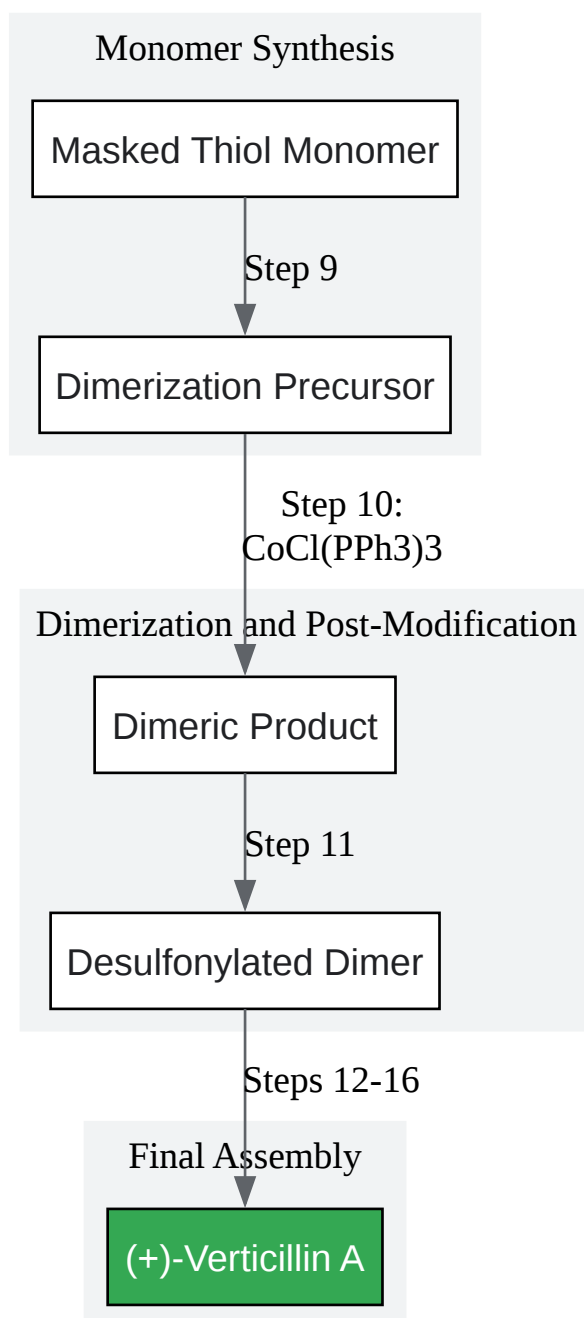
## Visualizations

The following diagrams illustrate the overall synthetic pathway and a key workflow in the total synthesis of (+)-**Verticillin A**.



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Caption: Overall synthetic pathway for (+)-**Verticillin A**.



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Caption: Workflow for the key dimerization and subsequent steps.

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